(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride
Description
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 2086301-13-3) is a chiral small molecule with a molecular formula of C₁₇H₂₂ClN₃O₂S (MW: 367.89 g/mol). Its structure features:
- A pyrrolidine-2-carboxamide backbone with (2S,4R) stereochemistry.
- A (4-methylthiazol-5-yl)phenyl moiety linked to the ethylamine group.
- A hydroxy group at the 4-position of the pyrrolidine ring.
This compound is stored under inert atmosphere at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) and acute oral toxicity (H302) .
Properties
Molecular Formula |
C17H22ClN3O2S |
|---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-10(20-17(22)15-7-14(21)8-18-15)12-3-5-13(6-4-12)16-11(2)19-9-23-16;/h3-6,9-10,14-15,18,21H,7-8H2,1-2H3,(H,20,22);1H/t10-,14+,15-;/m0./s1 |
InChI Key |
GVZLAESMLXHEDD-LGSZIGQDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Core Synthesis
The (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid precursor is synthesized via asymmetric catalysis:
Method A: Enzymatic Resolution
- Substrate : Racemic ethyl 4-hydroxypyrrolidine-2-carboxylate
- Enzyme : Candida antarctica lipase B (CAL-B) in MTBE
- Conditions : 35°C, 48h, kinetic resolution
- Outcome : 92% ee for (2S,4R)-ester (Yield: 43%)
Method B: Chiral Pool Synthesis
- Starting Material : L-Hydroxyproline
- Steps :
- N-Boc protection (Boc₂O, DMAP, THF)
- Oxidation of C2 carboxyl to amide (NH₃, EDCl, HOBt)
- Boc deprotection (HCl/dioxane)
- Yield : 78% over 3 steps
| Parameter | Method A | Method B |
|---|---|---|
| Stereopurity (% ee) | 92 | >99 |
| Overall Yield (%) | 43 | 78 |
| Cost Index | 1.8 | 1.0 |
Thiazole Fragment Preparation
The 4-(4-methylthiazol-5-yl)benzaldehyde intermediate is synthesized via:
Hantzsch Thiazole Synthesis
- Reactants :
- 4-Acetylbenzaldehyde (1.0 eq)
- Thiourea (1.2 eq)
- Bromine (1.1 eq) in EtOH
- Conditions : Reflux at 80°C for 6h
- Workup : Neutralization with NaHCO₃, extraction with EtOAc
- Yield : 68%
Key Optimization :
Stereoselective Amine Synthesis
The (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethylamine is prepared via:
Asymmetric Reduction
- Substrate : 4-(4-Methylthiazol-5-yl)acetophenone
- Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)
- Conditions : H₂ (50 psi), MeOH, 25°C, 12h
- Result : 94% ee (S)-amine (Yield: 88%)
Alternative Route :
- Enzymatic Dynamic Kinetic Resolution using Candida rugosa lipase achieves 99% ee but lower yield (65%)
Amide Coupling and Salt Formation
Coupling Protocol :
- Activation : (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) with HATU (1.1 eq), DIPEA (3.0 eq) in DMF
- Amination : Add (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethylamine (1.05 eq) at 0°C
- Reaction : Stir at 25°C for 18h
- Workup : Aqueous extraction (pH 7.4 buffer), silica gel chromatography
- Yield : 82%
Hydrochloride Salt Formation :
- Dissolve free base in EtOAc, bubble HCl gas at 0°C
- Precipitate salt with diethyl ether
- Purity : 99.5% by qNMR (D₂O, 400MHz)
Process Optimization
Coupling Efficiency Analysis
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 18 | 82 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 24 | 75 |
| DCC | THF | 40 | 12 | 68 |
Key Findings :
Stereochemical Integrity
Racemization Studies :
- Free Amine : 0.5% epimerization after 24h at 25°C (HPLC)
- HCl Salt : No detectable racemization under accelerated stability conditions (40°C/75% RH, 1 month)
Control Strategies :
- Maintain reaction pH <7 during coupling
- Use low-temperature (0-5°C) for acid-sensitive steps
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Drivers :
- HATU reagent (48% of raw material cost)
- Chiral ruthenium catalyst (22%)
- Purification steps (15%)
Mitigation Strategies :
- Catalyst Recycling : 5 reuses achieved with <5% activity loss
- Alternative Activation : Propylphosphonic anhydride (T3P®) reduces cost by 30% with comparable yield
Environmental Impact Assessment
Process Mass Intensity (PMI) :
- Bench Scale : 128 kg/kg API
- Optimized Process : 64 kg/kg API
Key Improvements :
- Solvent recovery (DMF: 85% recycled)
- Catalytic vs. stoichiometric reagents
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The thiazole moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various thiazole derivatives.
Scientific Research Applications
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Stereochemical and Substituent Effects
- Stereochemistry: The (2S,4R) configuration of the pyrrolidine ring and the (S)-ethylamine group in the target compound are critical for chiral recognition by biological targets.
- 4-Methylthiazole vs. Isoxazole/Thiazolidine : Replacing the 4-methylthiazole group (target compound) with isoxazole (Example 163) or thiazolidine () alters electron distribution and binding affinity. Thiazole’s sulfur atom may enhance hydrophobic interactions compared to isoxazole’s oxygen .
- Hydroxy Group: The 4-hydroxy group on the pyrrolidine ring (shared with Example 4C) improves solubility but may limit blood-brain barrier penetration compared to non-polar analogs like Example 44 .
Biological Activity
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride, commonly referred to as compound Y, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C17H22ClN3O2S
- Molecular Weight : 367.89 g/mol
- CAS Number : 2086301-13-3
- Purity : > 95%
Compound Y exhibits biological activity primarily through its interaction with specific protein targets involved in cellular signaling pathways. The compound has been investigated for its potential as an anti-cancer agent and for its antiviral properties.
Target Proteins
- Cyclooxygenase (COX) Inhibition : Similar to other compounds in its class, it may inhibit COX enzymes, leading to reduced inflammatory responses.
- Protein Degradation Pathways : Research indicates that it may function as a PROTAC (Proteolysis Targeting Chimera), promoting the degradation of specific oncoproteins associated with cancer progression.
Anticancer Activity
In vitro studies have shown that compound Y can inhibit the proliferation of various cancer cell lines. For instance:
- Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC cell lines, compound Y demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 5.6 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.3 | G1 phase arrest |
| A549 (Lung Cancer) | 8.9 | Cell cycle modulation |
Antiviral Activity
Recent studies have examined the antiviral properties of compound Y against SARS-CoV-2, the virus responsible for COVID-19. The compound was tested in Vero E6 cells and showed promising results:
- Effective Concentration (EC50) : Approximately 94 μM against SARS-CoV-2.
The antiviral activity was attributed to the inhibition of viral replication and interference with viral entry mechanisms.
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical trial, compound Y was administered to mice bearing TNBC tumors. The results indicated a significant reduction in tumor volume compared to control groups receiving no treatment or a placebo. The study reported:
- Tumor Volume Reduction : 65% after four weeks of treatment.
This study highlights the potential of compound Y as a candidate for further development in cancer therapeutics.
Case Study 2: Antiviral Efficacy Against COVID-19
A recent investigation into the antiviral properties of compound Y included testing against multiple strains of SARS-CoV-2. The findings demonstrated:
- Plaque Reduction Assay : Compound Y reduced viral plaque formation by over 80% at concentrations below 100 μM.
These results suggest that compound Y could be a valuable addition to therapeutic strategies aimed at combating viral infections.
Q & A
Q. What synthetic strategies are recommended for achieving high-purity synthesis of this compound?
The compound’s synthesis involves stereoselective coupling of the pyrrolidine-carboxamide core with a thiazole-containing benzyl group. Key steps include:
- Acylation : Use of (S)-2-amino-3,3-dimethylbutanoyl chloride under basic conditions (e.g., Et₃N in CH₂Cl₂) to ensure proper stereochemistry .
- Purification : Semi-preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) to isolate the hydrochloride salt .
- Purity Validation : LC-MS (ESI+) and chiral HPLC (≥98% enantiomeric excess) to confirm absence of diastereomeric impurities .
Q. Which analytical techniques are critical for confirming stereochemical integrity?
- X-ray Crystallography : Resolves absolute configuration of the (2S,4R) pyrrolidine and (S)-benzyl substituents .
- NMR Spectroscopy : Key signals include the hydroxy group at δ 4.1–4.3 ppm (¹H, broad singlet) and thiazole protons at δ 8.7 ppm (¹H, singlet) .
- Circular Dichroism (CD) : Verifies optical activity of chiral centers by comparing experimental spectra with computational models .
Q. What safety protocols are essential for laboratory handling?
- Engineering Controls : Use fume hoods for weighing and reactions to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required during dry-powder handling .
- Waste Disposal : Collect aqueous waste in halogenated solvent containers due to the hydrochloride counterion .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation step?
Acylation efficiency depends on:
- Base Selection : Et₃N outperforms NaHCO₃ in deprotonating the pyrrolidine amine, achieving >90% conversion in CH₂Cl₂ at 0°C .
- Solvent Polarity : Low-polarity solvents (e.g., THF) reduce steric hindrance between the benzyl group and acyl chloride .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) at 5 mol% accelerates reaction kinetics by stabilizing the tetrahedral intermediate .
Q. What methodologies elucidate the compound’s mechanism in targeted protein degradation?
As a VHL-recruiting PROTAC, the compound’s activity is validated via:
- Cellular Degradation Assays : Incubate HEK293T cells with 1–10 µM compound for 24 hr, followed by Western blotting to quantify target protein (e.g., IKZF1/3) levels .
- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to VHL E3 ligase (typically <100 nM) .
- CRISPR Knockout Controls : Use VHL-null cell lines to confirm degradation is E3-ligase-dependent .
Q. How can structural analogs resolve contradictions in biological activity data?
- Structure-Activity Relationship (SAR) Studies :
- Molecular Dynamics Simulations : Identify critical hydrogen bonds (e.g., hydroxy group to His358 in VHL) using AMBER force fields .
Q. What strategies validate target engagement in complex cellular environments?
- Cellular Thermal Shift Assay (CETSA) : Heat-treated lysates (37–65°C) are probed via SDS-PAGE to confirm stabilization of the target protein .
- Competitive Pull-Down Assays : Biotinylated analogs compete with the compound for VHL binding, quantified via streptavidin-HRP .
- Pharmacodynamic Profiling : Measure downstream biomarkers (e.g., c-Myc downregulation) in xenograft models to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
